
2-Chloro-7,8-dihydropteridin-6(5H)-one
Vue d'ensemble
Description
2-Chloro-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound features a chloro substituent at the 2-position and a dihydropteridinone core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chloro-substituted precursor with a suitable amine or ammonia source, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, possibly involving the formation of pterin derivatives.
Reduction: Reduction of the dihydropteridinone core to form tetrahydropteridines.
Substitution: Nucleophilic substitution reactions at the chloro position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pteridines, while oxidation and reduction can lead to different oxidation states of the core structure.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex pteridine derivatives.
Biology: Studying its role in enzyme inhibition or as a potential cofactor analog.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-7,8-dihydropteridin-6(5H)-one would depend on its specific interactions with biological targets. It may act by inhibiting enzymes that utilize pteridine cofactors or by mimicking natural pteridines in metabolic pathways. The molecular targets could include enzymes involved in folate metabolism or other pteridine-dependent processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pterin: A naturally occurring compound with a similar core structure but without the chloro substituent.
Tetrahydropterin: A reduced form of pterin that plays a crucial role in various enzymatic reactions.
Methotrexate: A folate analog used as a chemotherapeutic agent, which also interacts with pteridine-dependent enzymes.
Uniqueness
2-Chloro-7,8-dihydropteridin-6(5H)-one is unique due to its specific chloro substituent, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Propriétés
IUPAC Name |
2-chloro-7,8-dihydro-5H-pteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-6-9-1-3-5(11-6)8-2-4(12)10-3/h1H,2H2,(H,10,12)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINQHTVVSZHUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(N=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007610 | |
| Record name | 2-Chloro-1,7-dihydropteridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875231-98-4 | |
| Record name | 2-Chloro-1,7-dihydropteridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


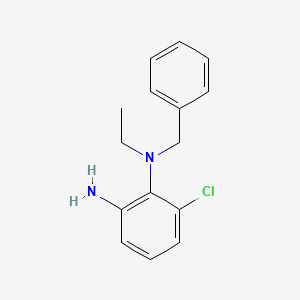
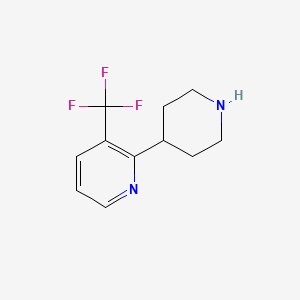
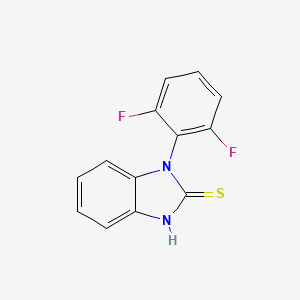
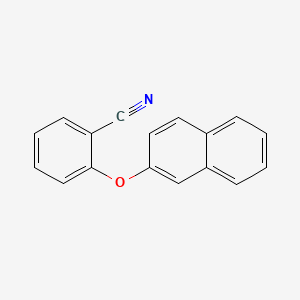
![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)
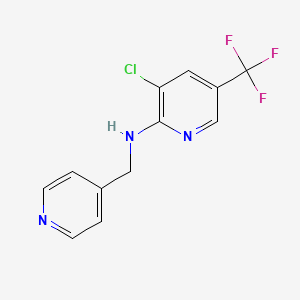
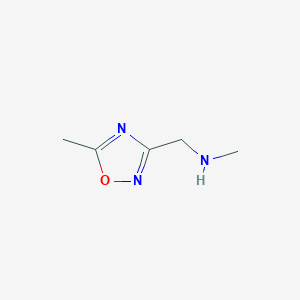

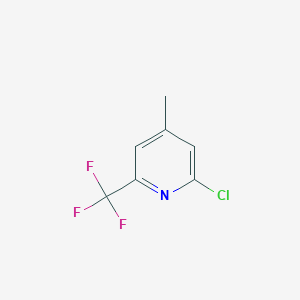

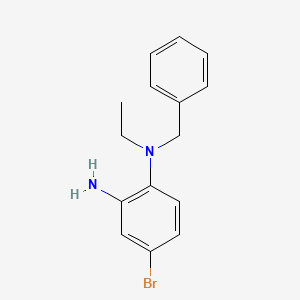
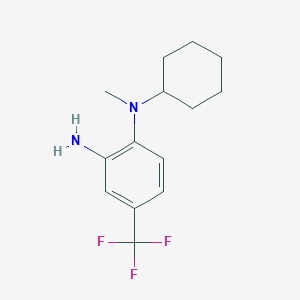
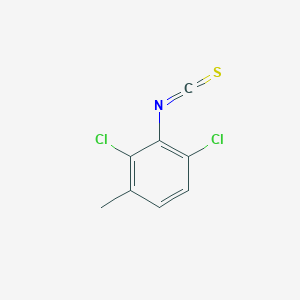
![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)
